molecular formula C22H25N3O2 B2769428 1-Benzyl-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione CAS No. 471916-28-6

1-Benzyl-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione

Cat. No. B2769428
M. Wt: 363.461
InChI Key: KDUADBBQCJSGBZ-UHFFFAOYSA-N
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Description

The compound “1-Benzyl-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is characterized by the presence of a benzyl group, a piperidin-1-yl group, and an amino group attached to a pyrrolidine-2,5-dione core .


Molecular Structure Analysis

The molecular structure of “1-Benzyl-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione” is characterized by a pyrrolidine-2,5-dione core with a benzyl group, a piperidin-1-yl group, and an amino group attached . The structure can be viewed using computational chemistry tools .

Scientific Research Applications

Anticonvulsant Activity

Several studies have explored the anticonvulsant properties of derivatives closely related to 1-Benzyl-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione. These derivatives have shown promise as potential anticonvulsant agents. For instance, research by Rybka et al. (2017) on a series of 1,3-substituted pyrrolidine-2,5-dione derivatives revealed compounds with a significant protective index against seizures in mice, compared to well-known antiepileptic drugs. The study suggested a plausible mechanism of action involving sodium and L-type calcium channels for the most promising compounds (Rybka et al., 2017). Similarly, Kamiński et al. (2013) synthesized and evaluated the anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-diones, highlighting compounds that showed protection in models of therapy-resistant epilepsy (Kamiński et al., 2013).

Herbicidal Activity

The herbicidal potential of derivatives related to 1-Benzyl-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione has also been explored. Zhu et al. (2005) synthesized a series of derivatives and evaluated their herbicidal activities, finding that some compounds exhibited excellent activities at certain dosages. The study emphasized the importance of electron-donating substituents for high herbicidal activity (Zhu et al., 2005).

Anti-Cancer Activities

Compounds structurally related to 1-Benzyl-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione have been investigated for their anti-cancer properties. Singh and Paul (2006) studied a series of 1,3-dialkylated-pyrimidin-2,4-diones, discovering that they are active against a broad range of human tumor cell lines. The presence of piperidine/pyrrolidine at the end of the C-6 chain, along with specific substituents, was found to increase anti-cancer activities (Singh & Paul, 2006).

Future Directions

The future directions in the research of “1-Benzyl-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .

properties

IUPAC Name

1-benzyl-3-(4-piperidin-1-ylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c26-21-15-20(22(27)25(21)16-17-7-3-1-4-8-17)23-18-9-11-19(12-10-18)24-13-5-2-6-14-24/h1,3-4,7-12,20,23H,2,5-6,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUADBBQCJSGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC3CC(=O)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione

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